molecular formula C5H3F3N2 B1318961 4-(Trifluoromethyl)pyridazine CAS No. 132537-44-1

4-(Trifluoromethyl)pyridazine

Cat. No. B1318961
M. Wt: 148.09 g/mol
InChI Key: RKYLAEZHYUWJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)pyridazine is a fluorinated building block with the empirical formula C5H3F3N2 . It has a molecular weight of 148.09 .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyridazines involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester . This method yields highly functionalized 4-trifluoromethyl pyridazines without the use of any heavy metal catalysts .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridazine is characterized by the presence of a pyridazine ring with a trifluoromethyl group attached . The InChI representation of the molecule is InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)pyridazine are characterized by the annulation of pyridinium ylides with trifluoroacetyl diazoester . Mechanistic studies revealed that trifluoroacetylated hydrazone was an active intermediate of this three-component annulation .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyridazine is a liquid with a refractive index of n20/D 1.427 and a density of 1.400 g/mL at 25 °C . It has a flash point of 86.11 °C .

Scientific Research Applications

Herbicidal Activities

4-(3-Trifluoromethylphenyl)pyridazine derivatives exhibit significant herbicidal activities. These compounds, synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate, have shown potential in inhibiting chlorophyll at very low concentrations and demonstrate comparable or superior herbicidal effectiveness to commercial herbicides like diflufenican against dicotyledonous plants (Xu et al., 2008). Further developments in this area include novel derivatives that have shown excellent herbicidal activities even at lower doses (Xu et al., 2012).

Bioactive Compound Synthesis

Pyridazine derivatives, such as those involving triazole pyridazine, have been studied for their anti-tumor and anti-inflammatory properties. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized, characterized, and analyzed for their potential in biological applications (Sallam et al., 2021).

Synthetic Pathways in Medicinal Chemistry

Pyrido[3,4-c]pyridazines, which include derivatives of 4-(Trifluoromethyl)pyridazine, are promising in medicinal chemistry. Literature on synthetic pathways towards these compounds and their polycyclic derivatives has been extensively reviewed, highlighting their potential in drug development (Price et al., 2022).

Water Oxidation Catalysts

A new family of Ru complexes, incorporating a pyridazine-based ligand, has been developed for water oxidation. These complexes demonstrate effective oxygen evolution and show potential in applications like artificial photosynthesis (Zong & Thummel, 2005).

Antimicrobial Activity

New pyridazine-fluorine derivatives have been synthesized and tested for their antibacterial and antifungal activities. Introducing a trifluoromethyl moiety on the pyridazine skeleton enhances the antimicrobial activity of these compounds (Tucaliuc et al., 2013).

Safety And Hazards

4-(Trifluoromethyl)pyridazine is classified as a combustible liquid and is toxic if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with personal protective equipment and avoid breathing its dust, vapor, mist, or gas .

Future Directions

The synthesis of 4-(Trifluoromethyl)pyridazines has been showcased for its synthetic versatility via aminolysis and condensation toward amide- and pyridazino [4,5-c]pyridazine-derivatives . It is expected that many novel applications of 4-(Trifluoromethyl)pyridazine will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYLAEZHYUWJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591487
Record name 4-(Trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridazine

CAS RN

132537-44-1
Record name 4-(Trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TRIFLUOROMETHYL)PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)pyridazine
Reactant of Route 2
4-(Trifluoromethyl)pyridazine
Reactant of Route 3
4-(Trifluoromethyl)pyridazine
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethyl)pyridazine
Reactant of Route 5
4-(Trifluoromethyl)pyridazine
Reactant of Route 6
4-(Trifluoromethyl)pyridazine

Citations

For This Compound
23
Citations
Z Fang, Y Teng, H Yang, R Li, Q Li, Y You… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… The cyclization of 2c with 1 furnished the desired 4-trifluoromethyl pyridazine product 3c in … Furthermore, synthetic application of the 4-trifluoromethyl pyridazine products to the amide …
Number of citations: 7 pubs.rsc.org
C Brule, JP Bouillon, E Nicolai, C Portella - Synthesis, 2003 - thieme-connect.com
… for the preparation of trifluoromethylated pyridazines prompted us to extend the application of the intermediates 4a,b towards the synthesis of a variety of 4-trifluoromethyl pyridazine …
Number of citations: 18 www.thieme-connect.com
DA Sibgatulin, DM Volochnyuk, AN Kostyuk - Synlett, 2005 - thieme-connect.com
… method for the synthesis of 4-trifluoromethyl pyridazine derivatives. The general approach to (… never been applied to synthesis of 4-trifluoromethyl pyridazine derivatives, despite the fact …
Number of citations: 10 www.thieme-connect.com
SY Ewieda, EM Ahmed, RA Hassan… - Drug Development …, 2023 - Wiley Online Library
… In the same year, the annulation of pyridinium bromides 34a,b with trifluoroacetyl diazoester 35 was reported as a useful method for the formation of 4-trifluoromethyl pyridazine …
Number of citations: 3 onlinelibrary.wiley.com
C Denneval, O Moldovan, C Baudequin… - European Journal of …, 2013 - Wiley Online Library
We report, herein, the synthesis of new push–pull chromophores that incorporate a diazine ring as the electron‐withdrawing part and an N,N‐dimethylaniline moiety as the electron‐…
D Brunel, F Dumur - New Journal of Chemistry, 2020 - pubs.rsc.org
Since the discovery of the copper catalyzed azide alkyne cycloaddition in the early 2000s, tremendous efforts have been devoted to enlarging the scope of applications of this relatively …
Number of citations: 58 pubs.rsc.org
VA Nikolaev, D Cantillo, CO Kappe… - … A European Journal, 2016 - Wiley Online Library
Phosphazenes of vinyldiazocarbonyl compounds having cis stereochemistry of the functional groups on the vinyl bond readily produce pyridazines by a diaza‐Wittig process, whereas …
FC Synthons - ACS Publications
Subject Index Page 1 Subject Index A Abramovitch adaptation, Fischer indole synthesis, 306 Absolute configuration, efficiency, carboxypeptidase Y catalyzed peptide synthesis, 621 …
Number of citations: 2 pubs.acs.org
TL Gilchrist - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
5 Indoles and other fused pyrroles 6 Oxazoles, thiazoles, benzoxazoles and benzothiazoles 7 Isoxazoles, isothiazoles and fused analogues 8 Imidazoles and benzimidazoles 9 …
Number of citations: 125 pubs.rsc.org
L Panayiotidou, C Drouza, N Arabatzis, P Lianos… - Polyhedron, 2013 - Elsevier
Twelve Pr 3+ , Sm 3+ , Eu 3+ , Gd 3+ , Tb 3+ and Dy 3+ complexes of N-(pyridin-2-ylmethylene)picolinohydrazonate (phzp − ) were synthesized by the Ln 3+ assisted hydrolysis of 3,6-…
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.